2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide core substituted with dimethyl groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with formic acid under controlled temperature conditions.
Sulfonamide Formation: The benzenesulfonamide core is prepared by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the dimethyl groups and linking the triazole ring to the benzenesulfonamide core through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenesulfonamides, and various triazole derivatives .
Scientific Research Applications
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial cell wall synthesis or metabolic pathways.
Pathway Modulation: It may modulate biochemical pathways by interfering with the function of key proteins or receptors, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the triazole ring, making it less effective in biological applications.
N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide: Similar structure but without the dimethyl groups, which may affect its reactivity and biological activity.
Uniqueness
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is unique due to the combination of the triazole ring and the dimethyl-substituted benzenesulfonamide core, which enhances its chemical stability and biological activity .
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-12(3)7-17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFXBTLXEHUSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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